molecular formula C7H11NO2S B2820812 1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile CAS No. 1707572-01-7

1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile

Cat. No. B2820812
CAS RN: 1707572-01-7
M. Wt: 173.23
InChI Key: NJVQRVYFPAFGEJ-UHFFFAOYSA-N
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Description

1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile is a chemical compound with the CAS Number: 1707572-01-7 . It has a molecular weight of 173.24 . The IUPAC name for this compound is 1-((methylsulfonyl)methyl)cyclobutane-1-carbonitrile . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile is 1S/C7H11NO2S/c1-11(9,10)6-7(5-8)3-2-4-7/h2-4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile is a powder that is stored at room temperature . Its molecular weight is 173.23 , and its molecular formula is C7H11NO2S . Unfortunately, the boiling point and other physical and chemical properties were not available in the web search results.

Scientific Research Applications

Computational Chemistry

Computational chemists use 1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile as a model system to study molecular interactions, conformational preferences, and electronic properties. Density functional theory (DFT) calculations provide insights into its stability, reactivity, and potential energy surfaces.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(methylsulfonylmethyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-11(9,10)6-7(5-8)3-2-4-7/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVQRVYFPAFGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile

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